

A Researcher's Guide to the Evaluation of Commercial NADP Disodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NADP disodium salt*

Cat. No.: *B1223965*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the quality and performance of reagents are paramount to achieving reliable and reproducible experimental outcomes. Nicotinamide adenine dinucleotide phosphate (NADP), a critical coenzyme in cellular metabolism and redox reactions, is no exception. This guide provides a framework for the objective comparison of **NADP disodium salt** from various commercial sources, complete with supporting experimental protocols to empower users to conduct their own in-house evaluations.

Commercial Source Comparison

Several reputable suppliers offer **NADP disodium salt**. While direct comparative performance data is often proprietary, manufacturers provide product specifications that can serve as an initial basis for comparison. The following table summarizes the publicly available information from prominent suppliers.

Table 1: Comparison of Specifications for **NADP Disodium Salt** from Various Suppliers

Specification	Roche CustomBiotech[1]	Sigma-Aldrich (Roche) [2]	Santa Cruz Biotechnology[3]	SignalChem Diagnostics[4]	Carl ROTH	Otto Chemie Pvt. Ltd.
Purity (Enzymatic /HPLC)	≥97% (enzymatic)	≥97%	≥97%	≥95% (HPLC)	≥98%	98%
Appearance	White to yellowish amorphous powder	Powder	Powder	White to yellowish powder	Crystalline	Solid
Solubility	Clear, colorless to slightly yellowish solution in water (c=50 mg/mL)	-	-	-	-	-
Water Content (K. Fischer)	≤6%	-	-	≤8%	-	-
NAD Contaminant	≤0.5% (enzymatic)	-	-	-	-	-
Storage Temperature	+2 to +8°C	2-8°C	-	-25 to -15°C (long term)	2-8°C	2-8°C

Note: This data is compiled from publicly available information and may not reflect the most current specifications. Users should always refer to the lot-specific certificate of analysis (CoA) provided by the supplier.

Experimental Evaluation Protocols

To ensure the selected **NADP disodium salt** meets the rigorous demands of your applications, a series of in-house quality control experiments are recommended.

Visual Inspection and Solubility

A simple yet informative first step is the visual assessment of the product and its solubility.

Methodology:

- Visual Inspection: Examine the physical appearance of the **NADP disodium salt** powder. It should be a white to slightly yellowish, homogenous powder, free of clumps or discoloration.
- Solubility Test: Prepare a 50 mg/mL solution in purified water. The solution should be clear and colorless to slightly yellowish, with no visible particulates.

Purity Assessment by UV-Vis Spectrophotometry

The concentration and purity of an NADP solution can be estimated using its characteristic absorbance at 260 nm.

Methodology:

- Prepare a solution of **NADP disodium salt** of a known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
- Measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer.
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), where ϵ (the molar extinction coefficient for NADP at 260 nm) is $18.0 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$.
- Compare the calculated concentration to the expected concentration based on the weighed amount to estimate purity.

Functional Activity Assessment via Enzymatic Assay

The most critical parameter for NADP is its ability to function as a coenzyme. This can be determined by measuring its activity in an enzymatic reaction where it is the limiting substrate.

A common method utilizes the enzyme glucose-6-phosphate dehydrogenase (G6PDH).

Methodology:

This assay measures the rate of NADP reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

- Tris-HCl buffer (100 mM, pH 8.0)
- Magnesium Chloride ($MgCl_2$) solution (100 mM)
- Glucose-6-Phosphate (G6P) solution (10 mM)
- Glucose-6-Phosphate Dehydrogenase (G6PDH) (1 unit/mL)
- **NADP disodium salt** solutions of varying concentrations (from different suppliers)

Procedure:

- In a 1 mL cuvette, combine 850 μ L of Tris-HCl buffer, 50 μ L of $MgCl_2$ solution, and 50 μ L of G6P solution.
- Add 25 μ L of the **NADP disodium salt** solution to be tested.
- Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
- Initiate the reaction by adding 25 μ L of G6PDH solution and mix immediately.
- Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the reading every 30 seconds.
- Calculate the initial reaction velocity ($\Delta A_{340}/\text{min}$) from the linear portion of the curve. The higher the rate, the more active the NADP.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of **NADP disodium salt** and to detect and quantify any impurities, such as NAD or degraded products.

Methodology:

A reverse-phase HPLC method with ion-pairing is commonly used for the separation of nucleotides.

Mobile Phase:

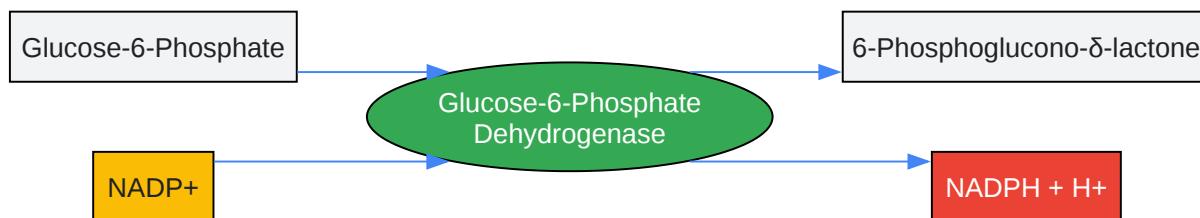
- Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).
- Mobile Phase B: Acetonitrile.

Procedure:

- Prepare a standard solution of high-purity **NADP disodium salt** and solutions of the samples to be tested in Mobile Phase A.
- Inject the samples onto a C18 reverse-phase column.
- Elute the components using a gradient of Mobile Phase B.
- Monitor the elution profile using a UV detector at 260 nm.
- The purity is calculated as the percentage of the area of the NADP peak relative to the total area of all peaks.

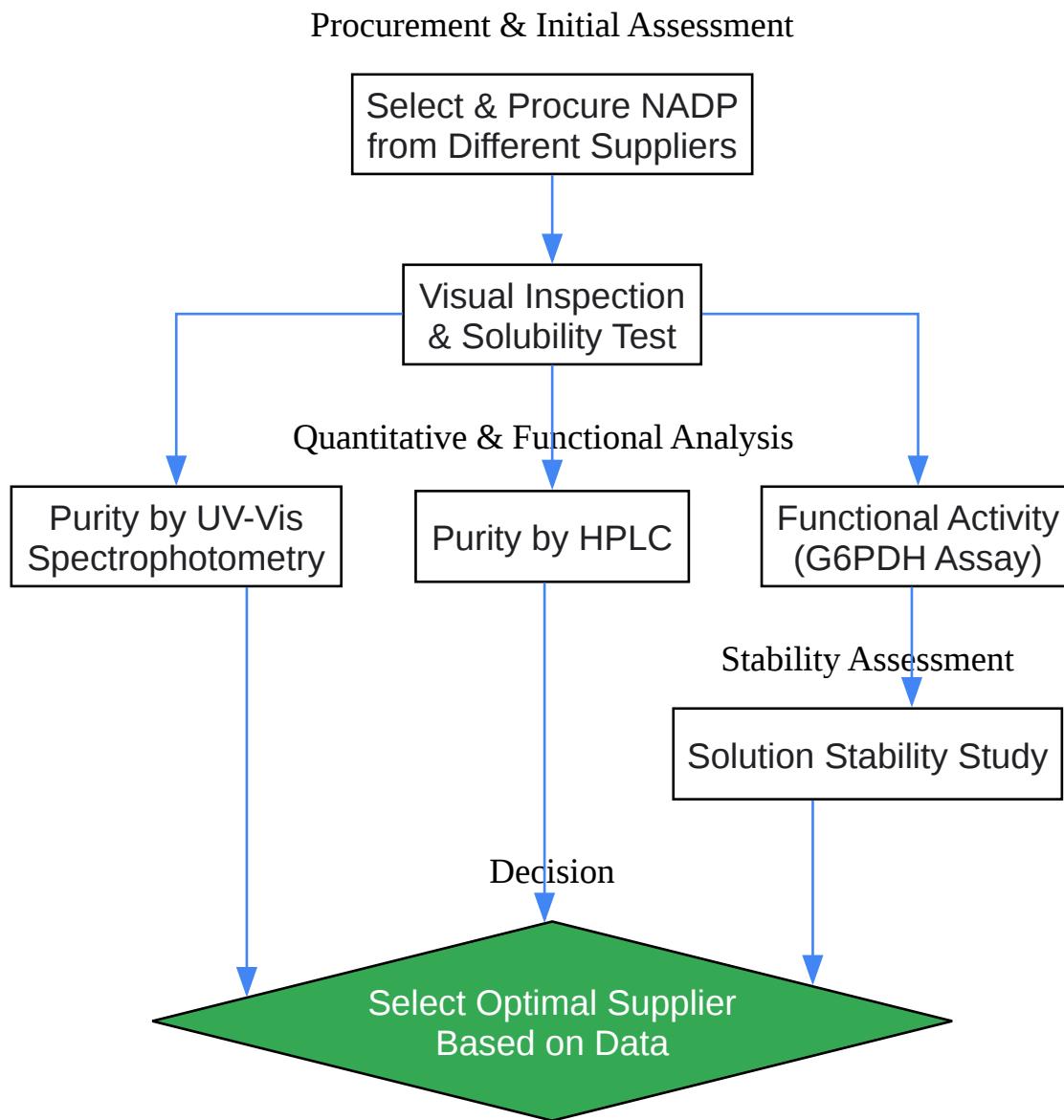
Stability Assessment

The stability of NADP in solution is crucial for its use in assays and other applications.


Methodology:

- Prepare a solution of **NADP disodium salt** in the desired buffer and at the intended working concentration.

- Divide the solution into aliquots and store them under different conditions (e.g., 4°C, -20°C, room temperature).
- At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the aliquots for their functional activity using the G6PDH enzymatic assay described above.
- Plot the enzymatic activity versus time for each storage condition to determine the stability of the NADP solution.


Visualizations

To further clarify the experimental processes and the underlying biochemical pathway, the following diagrams are provided.

[Click to download full resolution via product page](#)

G6PDH Enzymatic Reaction Pathway

[Click to download full resolution via product page](#)

Experimental Workflow for **NADP Disodium Salt** Evaluation

By following this comprehensive guide, researchers can make informed decisions when selecting a commercial source of **NADP disodium salt**, ensuring the integrity and success of their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. NADP Disodium salt | Sigma-Aldrich sigmaaldrich.com
- 3. scbt.com [scbt.com]
- 4. signalchemdx.com [signalchemdx.com]
- To cite this document: BenchChem. [A Researcher's Guide to the Evaluation of Commercial NADP Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1223965#evaluation-of-different-commercial-sources-of-nadp-disodium-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com